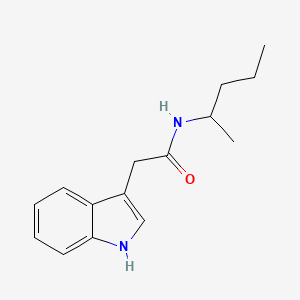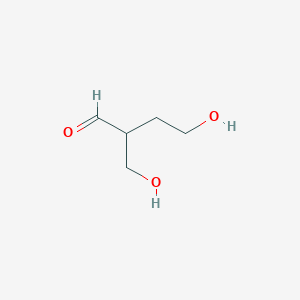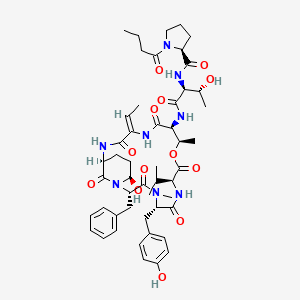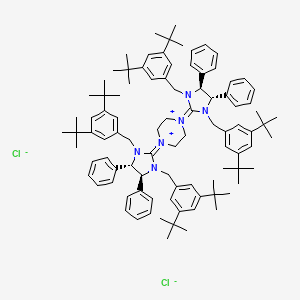
(4S,4'S,5S,5'S)-2,2'-(Piperazine-1,4-diyl)bis(1,3-bis(3,5-di-tert-butylbenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium) chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,4’S,5S,5’S)-2,2’-(Piperazine-1,4-diyl)bis(1,3-bis(3,5-di-tert-butylbenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium) chloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of piperazine and imidazolium moieties, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S,5S,5’S)-2,2’-(Piperazine-1,4-diyl)bis(1,3-bis(3,5-di-tert-butylbenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium) chloride typically involves multiple steps:
Formation of the Imidazolium Core: The initial step involves the synthesis of the imidazolium core through the reaction of appropriate aldehydes with ammonium acetate and benzil under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced via nucleophilic substitution reactions, where piperazine reacts with the imidazolium core.
Addition of Benzyl Groups: The final step involves the addition of 3,5-di-tert-butylbenzyl groups to the imidazolium core through Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and benzyl groups, leading to the formation of corresponding oxides and ketones.
Reduction: Reduction reactions can target the imidazolium core, converting it to imidazoline derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.
Major Products
Oxidation: Formation of benzyl ketones and piperazine oxides.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
The compound is used as a ligand in coordination chemistry, forming stable complexes with various metal ions. These complexes are studied for their catalytic properties in organic synthesis.
Biology
In biological research, the compound is investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine
The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease pathways.
Industry
In the industrial sector, the compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (4S,4’S,5S,5’S)-2,2’-(Piperazine-1,4-diyl)bis(1,3-bis(3,5-di-tert-butylbenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium) chloride involves its interaction with molecular targets such as enzymes and receptors. The piperazine and imidazolium moieties play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (4S,4’S,5S,5’S)-2,2’-(Piperazine-1,4-diyl)bis(1,3-bis(3,5-di-tert-butylbenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium) bromide
- (4S,4’S,5S,5’S)-2,2’-(Piperazine-1,4-diyl)bis(1,3-bis(3,5-di-tert-butylbenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium) iodide
Uniqueness
The chloride variant of this compound is unique due to its specific ionic interactions and solubility properties, which can influence its reactivity and applications in different environments.
Properties
Molecular Formula |
C94H124Cl2N6 |
|---|---|
Molecular Weight |
1408.9 g/mol |
IUPAC Name |
1,4-bis[(4S,5S)-1,3-bis[(3,5-ditert-butylphenyl)methyl]-4,5-diphenylimidazolidin-2-ylidene]piperazine-1,4-diium;dichloride |
InChI |
InChI=1S/C94H124N6.2ClH/c1-87(2,3)73-49-65(50-74(57-73)88(4,5)6)61-97-81(69-37-29-25-30-38-69)82(70-39-31-26-32-40-70)98(62-66-51-75(89(7,8)9)58-76(52-66)90(10,11)12)85(97)95-45-47-96(48-46-95)86-99(63-67-53-77(91(13,14)15)59-78(54-67)92(16,17)18)83(71-41-33-27-34-42-71)84(72-43-35-28-36-44-72)100(86)64-68-55-79(93(19,20)21)60-80(56-68)94(22,23)24;;/h25-44,49-60,81-84H,45-48,61-64H2,1-24H3;2*1H/q+2;;/p-2/t81-,82-,83-,84-;;/m0../s1 |
InChI Key |
DNDGAQZMKRLNGO-RZJUIAASSA-L |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)CN2[C@H]([C@@H](N(C2=[N+]3CC[N+](=C4N([C@H]([C@@H](N4CC5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)C6=CC=CC=C6)C7=CC=CC=C7)CC8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)CC3)CC9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)C1=CC=CC=C1)C1=CC=CC=C1)C(C)(C)C.[Cl-].[Cl-] |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)CN2C(C(N(C2=[N+]3CC[N+](=C4N(C(C(N4CC5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)C6=CC=CC=C6)C7=CC=CC=C7)CC8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)CC3)CC9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)C1=CC=CC=C1)C1=CC=CC=C1)C(C)(C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


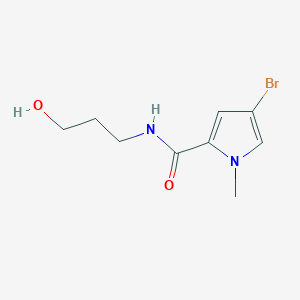
![1-{4-[({3-[(naphthalen-2-yloxy)methyl]phenyl}carbonyl)amino]phenyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B14903938.png)
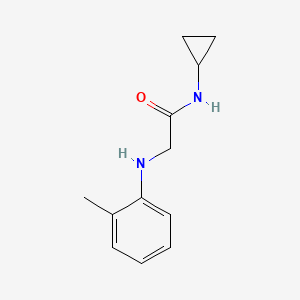
![tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B14903955.png)
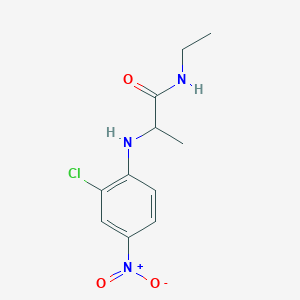
![5,6,7,8-Tetrahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B14903971.png)
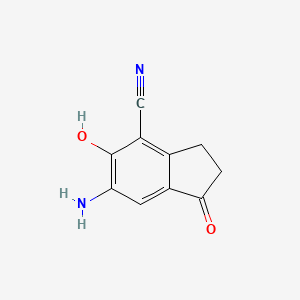
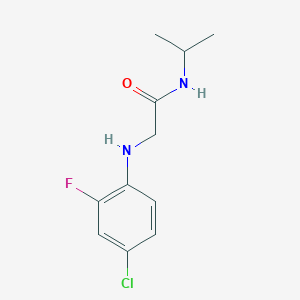
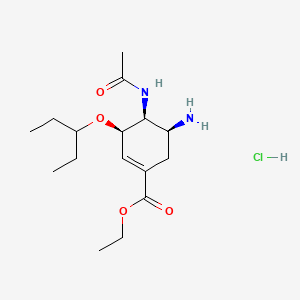
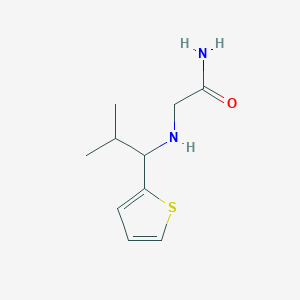
![(1S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-Binaphthalene]-2,2'-dicarboxylic acid](/img/structure/B14903993.png)
